(Z)-N-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-11(21)19-13-4-6-14(7-5-13)20-16(22)15(24-17(20)23)9-12-3-2-8-18-10-12/h2-10H,1H3,(H,19,21)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYITZDVBZSHSZ-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a thioxothiazolidinyl derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive review of the compound's biological activity based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, possibly through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Biological Activity Data
The following table summarizes the biological activities and their respective IC50 values where applicable:
Case Studies
- Antimicrobial Study : In a study evaluating the antimicrobial efficacy against resistant strains of Staphylococcus aureus, compounds derived from thioxothiazolidinyl-acetamides demonstrated significant inhibition rates, suggesting their potential as therapeutic agents against antibiotic-resistant infections .
- Anticancer Evaluation : A series of derivatives were tested against various cancer cell lines, revealing that this compound exhibited notable cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Urease Inhibition : Recent findings highlighted that this compound showed promising urease inhibitory activity, which is crucial for treating conditions like urease-related infections. The molecular docking studies confirmed strong binding interactions with the urease active site, enhancing its potential as a therapeutic candidate .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-N-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth. Studies have demonstrated that thiazolidinone derivatives can act as potent inhibitors against specific cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer). These compounds often target critical enzymes involved in cancer cell proliferation .
Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of thiazolidinone derivatives. Molecular docking studies suggest that these compounds may inhibit 5-lipoxygenase, an enzyme involved in the inflammatory process. This inhibition could lead to reduced inflammation in various conditions, including arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between pyridine derivatives and thiazolidinones. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. These include:
- Antimicrobial Assays : Utilizing disc diffusion methods to assess efficacy against bacterial strains.
- Cytotoxicity Tests : Employing assays like the MTT assay to determine the compound's effect on cancer cell viability.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of this compound with various biological targets, helping predict its therapeutic potential and guiding further modifications for enhanced activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazolidinone derivatives, revealing that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of thiazolidinones derived from pyridine scaffolds. The results indicated that these compounds could effectively inhibit cell proliferation in several cancer cell lines, suggesting their potential as lead compounds for drug development .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant activity |
| Antimicrobial | Escherichia coli | Disc diffusion | Moderate activity |
| Anticancer | MCF7 | MTT assay | High cytotoxicity |
| Anticancer | HCT116 | MTT assay | Moderate cytotoxicity |
| Anti-inflammatory | 5-lipoxygenase | Molecular docking | Potential inhibitor |
Comparison with Similar Compounds
Structural and Functional Differences
- Pyridinylmethylene vs. This feature may enhance its selectivity for metalloenzyme targets.
- Thioxo vs.
Pharmacokinetic Considerations
- Metabolic Stability : The fluorophenyl group in reduces oxidative metabolism, enhancing its half-life. The target compound’s pyridine ring may increase susceptibility to hepatic CYP450 enzymes, necessitating structural optimization .
Notes on Comparative Analysis
Substituent Impact : Electron-withdrawing groups (e.g., thioxo, fluorine) significantly modulate bioactivity and solubility. The thioxo group in the target compound may improve target binding but compromise solubility.
Synthetic Accessibility: The methoxyphenyl analog is easier to synthesize due to stable imino linkages, whereas the target compound’s Z-configuration requires precise stereochemical control during synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (Z)-N-(4-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution reaction : Use pyridin-3-ylmethylene derivatives under alkaline conditions (e.g., sodium hydride in dimethylformamide) to introduce the heterocyclic moiety .
- Reduction : Iron powder in acidic media (e.g., HCl/ethanol) for nitro-to-amine conversion .
- Condensation : Cyanoacetic acid or similar reagents with a condensing agent (e.g., DCC/DMAP) to form the acetamide linkage .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., ethanol for solubility vs. DMF for reactivity) .
Q. How can structural characterization of this compound be validated?
- Techniques :
- NMR spectroscopy : Confirm stereochemistry (Z-configuration) via coupling constants in ¹H NMR and ¹³C NMR for carbonyl/thioamide groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for solid-state confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Approach :
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Structural analogs : Compare activity with (E)-isomers or pyridin-4-ylmethylene analogs to isolate stereochemical or substituent effects .
- Meta-analysis : Cross-reference IC₅₀ values from independent studies and validate via dose-response curves .
Q. How does the thioxothiazolidin core influence target selectivity in enzyme inhibition?
- Methodology :
- Molecular docking : Simulate interactions with targets (e.g., kinases or proteases) using software like AutoDock Vina; focus on hydrogen bonding with the thioamide and π-π stacking with the pyridine ring .
- SAR studies : Synthesize derivatives with modified thiazolidin rings (e.g., oxo vs. thioxo) and test inhibitory potency .
- Key finding : The 2-thioxo group enhances electron-withdrawing effects, stabilizing enzyme active-site interactions .
Q. What experimental designs mitigate synthetic byproducts during the condensation step?
- Solutions :
- Temperature control : Maintain 60–70°C to favor amide bond formation over side reactions .
- Catalyst selection : Use HOBt/EDCI coupling agents to reduce racemization .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate regioisomers .
Data Analysis and Validation
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Analysis :
- Solvent screening : Test solubility in DMSO (high), ethanol (moderate), and hexane (low) to correlate with logP values .
- Molecular dynamics : Simulate solvation shells to explain preferential solubility in aprotic solvents .
Q. What computational tools predict pharmacokinetic properties of this compound?
- Tools :
- SwissADME : Estimate bioavailability, BBB permeability, and CYP450 interactions using SMILES input .
- Molecular weight/logP : Values >400 Da and logP >3 suggest limited oral bioavailability, guiding formulation studies .
Comparative Studies
Q. How does pyridin-3-ylmethylene substitution impact bioactivity compared to thiophene or furan analogs?
- Findings :
- Pyridine vs. thiophene : Pyridine’s nitrogen enhances π-stacking with aromatic residues in target proteins, increasing binding affinity by ~20% .
- Activity table :
| Substituent | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Pyridin-3-yl | 0.45 | Kinase A |
| Thiophen-2-yl | 1.2 | Kinase A |
| Furyl | 2.8 | Kinase A |
- Conclusion : Electron-deficient heterocycles improve potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
